molecular formula C29H26N2O4 B11412091 N-(3-methylphenyl)-3-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-1-benzofuran-2-carboxamide

N-(3-methylphenyl)-3-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)-1-benzofuran-2-carboxamide

Cat. No.: B11412091
M. Wt: 466.5 g/mol
InChI Key: YQMSRCINNGJOMS-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-3-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzofuran and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-3-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of Acetamido Group: This step involves the reaction of the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.

    Coupling with 3-Methylphenyl Group: This step involves the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the acetamido group with the 3-methylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-3-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-METHYLPHENYL)-3-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-3-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, leading to modulation of biological pathways. The acetamido group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYLPHENYL)-3-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-1-BENZOFURAN-2-CARBOXAMIDE
  • N-(4-METHYLPHENYL)-3-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-(3-METHYLPHENYL)-3-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

N-(3-methylphenyl)-3-[[2-(5-propan-2-yl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C29H26N2O4/c1-17(2)19-11-12-24-23(14-19)20(16-34-24)15-26(32)31-27-22-9-4-5-10-25(22)35-28(27)29(33)30-21-8-6-7-18(3)13-21/h4-14,16-17H,15H2,1-3H3,(H,30,33)(H,31,32)

InChI Key

YQMSRCINNGJOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=C(C=C5)C(C)C

Origin of Product

United States

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